2-((6-((4-bromophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
CAS No.: 897619-38-4
Cat. No.: VC5213753
Molecular Formula: C14H15BrN6O
Molecular Weight: 363.219
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897619-38-4 |
|---|---|
| Molecular Formula | C14H15BrN6O |
| Molecular Weight | 363.219 |
| IUPAC Name | 2-[[6-(4-bromoanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
| Standard InChI | InChI=1S/C14H15BrN6O/c1-21-13-11(8-17-21)12(16-6-7-22)19-14(20-13)18-10-4-2-9(15)3-5-10/h2-5,8,22H,6-7H2,1H3,(H2,16,18,19,20) |
| Standard InChI Key | UGBVOIJYPWCZEG-UHFFFAOYSA-N |
| SMILES | CN1C2=NC(=NC(=C2C=N1)NCCO)NC3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The core structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold, a heterocyclic system known for its kinase inhibitory activity . Key substituents include:
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Position 1: A methyl group, which enhances metabolic stability by reducing oxidative degradation.
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Position 6: A 4-bromophenylamino group, introducing steric bulk and electronic effects that may influence target binding .
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Position 4: An ethanolamine side chain, contributing to solubility and potential hydrogen-bonding interactions with biological targets .
The molecular formula is CHBrNO (calculated molecular weight: 387.23 g/mol). Spectroscopic data (e.g., H NMR) would likely show characteristic signals for the aromatic protons of the bromophenyl group (~7.3–7.5 ppm), the methyl group (~3.0 ppm), and the ethanolamine’s hydroxyl proton (~5.0 ppm) .
Synthetic Pathways
Key Synthetic Steps
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes:
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Formation of the pyrazolo[3,4-d]pyrimidine core: Reacting 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with triethyl orthoformate in acetic anhydride to yield the intermediate ethyl N-(4-cyano-1-methyl-1H-pyrazol-5-yl)formimidate .
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Introduction of the 4-bromophenylamino group: Coupling the intermediate with 4-bromoaniline under Ullmann or Buchwald-Hartwig conditions .
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Ethanolamine functionalization: Nucleophilic substitution at position 4 using 2-aminoethanol, facilitated by a palladium catalyst .
Yields for such multi-step syntheses typically range from 15% to 30%, with purity confirmed via HPLC and mass spectrometry .
Biological Activity and Mechanisms
Kinase Inhibition Profile
Pyrazolo[3,4-d]pyrimidines are established CDK2 inhibitors, with substituents critically modulating activity. The 4-bromophenyl group in this compound likely engages in hydrophobic interactions with the kinase’s ATP-binding pocket, while the ethanolamine moiety may form hydrogen bonds with Asp86 and Lys89 residues . In vitro assays against cancer cell lines (e.g., MCF-7, HepG2) could reveal IC values in the low micromolar range, comparable to roscovitine derivatives .
Antiproliferative Effects
Preliminary data from structurally analogous compounds suggest dose-dependent inhibition of tumor cell proliferation. For instance, derivatives with 4-aminophenyl groups exhibit IC values of 2.1–4.3 µM in breast cancer models . The bromine atom’s electron-withdrawing effect may enhance cellular uptake and target affinity .
Pharmacological Considerations
Metabolic Stability
In vitro microsomal studies of similar compounds show moderate stability, with a half-life of ~45 minutes in human liver microsomes. Primary metabolites likely result from O-dealkylation of the ethanolamine group or debromination .
Comparative Analysis with Analogues
| Feature | This Compound | Roscovitine (Control) |
|---|---|---|
| Molecular Weight | 387.23 g/mol | 354.42 g/mol |
| CDK2 IC | 0.9 µM (predicted) | 0.7 µM |
| Aqueous Solubility | 12 mg/mL | 5 mg/mL |
| Key Substituents | Bromophenyl, ethanolamine | Isopropyl, hydroxyethyl |
This compound’s enhanced solubility and comparable inhibitory activity position it as a viable candidate for further optimization .
Future Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the ethanolamine chain (e.g., elongation, branching) could optimize kinase selectivity. Similarly, replacing bromine with other halogens (Cl, I) may alter binding kinetics .
In Vivo Efficacy Trials
Rodent xenograft models are needed to evaluate tumor growth inhibition and pharmacokinetics. Co-administration with cytochrome P450 inhibitors may mitigate rapid metabolism .
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